2-(Methylthio)thiazole
Overview
Description
- 2-(Methylthio)thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.
- It is also known as 2-(methylsulfanyl)-1,3-thiazole .
- The molecular formula is C₄H₅NS₂ , and the molecular weight is 131.21 g/mol .
- It appears as a colorless to light orange to yellow clear liquid .
Synthesis Analysis
- 2-(Methylthio)thiazole can be synthesized through various pathways.
- One common method involves the cyclization of methyl-2-oxo-2-(amino)ethanedithioates with suitable reagents.
- Researchers have explored different synthetic strategies to obtain this compound.
Molecular Structure Analysis
- The structure of 2-(Methylthio)thiazole consists of a thiazole ring with a methylthio group attached.
- The 2nd position of the benzothiazole ring is particularly important for its biological activity.
Chemical Reactions Analysis
- 2-(Methylthio)thiazole can participate in various chemical reactions, including thionation, cyclization, and reduction of sulfoxides to sulfides.
Physical And Chemical Properties Analysis
- Melting point : 132°C
- Boiling point : 205-207°C (lit.)
- Density : 1.271 g/mL at 25°C (lit.)
- Refractive index : n20/D 1.6080 (lit.)
- Flash point : 195°F
- Storage : Store in a well-ventilated place at room temperature.
Scientific Research Applications
Corrosion Inhibition
2-(Methylthio)thiazole and its derivatives have been studied for their application as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole has been investigated for the protection of mild steel in acidic solutions. It showed high corrosion inhibition efficiency, attributed to its strong adsorption as a barrier film on the steel surface (Yüce et al., 2014).
Antimicrobial Activity
Thiazole derivatives, including those related to 2-(Methylthio)thiazole, have been noted for their extensive antimicrobial activities against various diseases. The synthesis of new compounds containing thiazole moieties has led to derivatives with significant antimicrobial properties, providing valuable insights into drug discovery (Althagafi et al., 2019).
Antitumor Activity
Studies on thiazole derivatives have revealed their potential in antitumor applications. Various compounds bearing a thiazole moiety have shown antibacterial, antifungal, antiprotozoal, and antitumor activity. This has encouraged further research into thiazole-containing drugs as potential cancer therapies (Borcea et al., 2021).
Anticancer Properties
Specific thiazole derivatives have been synthesized and evaluated for their anticancer activities. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity and inhibited the growth of leukemic cells, suggesting its potential as an anticancer agent (Kumar et al., 1993).
Antioxidant Potential
2-(Methylthio)thiazole derivatives have also been investigated for their antioxidant potential. Some newly synthesized derivatives showed remarkable antioxidant activity along with cytotoxic effects on carcinoma cell lines, indicating their dual role in therapeutic applications (Grozav et al., 2017).
Synthesis of Novel Compounds
Thiazole derivatives, including 2-(Methylthio)thiazole, have been used in the synthesis of new compounds with potential as anticancer agents. This includes the creation of new pharmacophores containing the thiazole moiety, which have shown promising results in vitro against cancer cell lines (Gomha et al., 2017).
Safety And Hazards
- Warning : Combustible liquid; causes skin and eye irritation.
- Follow safety precautions, including avoiding flames, using protective equipment, and washing hands thoroughly after handling.
Future Directions
- Researchers continue to explore the synthesis of novel derivatives based on 2-(Methylthio)thiazole for potential therapeutic applications.
Remember that this analysis is based on existing knowledge, and further research may uncover additional insights or applications. 🌟
properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNOAXZUEKPSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375024 | |
Record name | 2-(Methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)thiazole | |
CAS RN |
5053-24-7 | |
Record name | 2-(Methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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